molecular formula C20H24N2O2 B2521420 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide CAS No. 1421465-75-9

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide

Cat. No. B2521420
CAS RN: 1421465-75-9
M. Wt: 324.424
InChI Key: DYNYFJZWXAAJTP-UHFFFAOYSA-N
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Description

The compound N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide is a derivative of benzamide, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and analyzed for various properties and potential applications.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of amines with benzoyl chloride or similar acylating agents. For instance, the synthesis of antipyrine derivatives reported in one study involves good yields and spectroscopic characterization . Another study describes the synthesis of N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, which are structurally modified from metoclopramide . These methods could potentially be adapted for the synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide.

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the crystal structure of benzamide derivatives. For example, the crystal packing of antipyrine derivatives is stabilized by hydrogen bonds and π-interactions . Similarly, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was analyzed using X-ray diffraction, revealing its crystallization in a triclinic system . These techniques could be applied to ascertain the molecular structure of the compound .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and proton transfer. A study on the mass spectrometry-induced cyclization of protonated N-[2-(benzoyloxy)phenyl]-benzamide shows the elimination of benzoic acid to yield a benzoxazole derivative . The compound of interest may also undergo similar reactions, which could be investigated using mass spectrometry and other analytical techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the fluorescence effects induced by the ESIPT process in 2-Hydroxy-N-(2-phenylethyl)benzamide are affected by pH and medium polarity . The antioxidant properties of benzamide derivatives can be determined using free radical scavenging tests, as demonstrated in one study . These properties are essential for understanding the potential applications of the compound .

Relevant Case Studies

Case studies involving benzamide derivatives often focus on their biological activities. For example, novel N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were synthesized and tested for antifungal activity, showing promising results against various fungi . Another study found that certain N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives exhibit gastrointestinal prokinetic and antiemetic activities . These case studies provide insights into the potential therapeutic uses of benzamide derivatives, including the compound of interest.

Scientific Research Applications

Electrophilic Cyclization in Organic Synthesis

Electrophilic cyclization is a key reaction in the synthesis of various organic compounds. For example, the electrophilic cyclization of N,N-diethyl 4-N,N-(dimethylamino)-2-(3-N,N-dimethyldimethylaminophenylchalcogeno)benzamides with POCl3 yields 2,7-bis-N,N-dimethylaminochalcogenoxanthen-9-ones. This process demonstrates the utility of benzamide derivatives in synthesizing complex organic structures with potential applications in materials science and medicinal chemistry (D. Valle, D. Donnelly, Jason J. Holt, M. Detty, 2005).

Herbicidal Activity

Benzamides have been explored for their herbicidal properties. N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a benzamide derivative, shows activity against annual and perennial grasses, highlighting the role of benzamide compounds in the development of agricultural chemicals (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Antifungal Activity

Novel benzamide derivatives have been investigated for their antifungal properties. Compounds such as N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives display significant antifungal activity, suggesting the potential of benzamide frameworks in developing new antifungal agents (I. Ienascu, T. Balaeș, C. Petre, Raluca Pop, A. Cata, M. Stefanut, P. Albu, M. Poenaru, 2018).

Mitosis Inhibition in Plant Cells

Certain benzamide derivatives are potent inhibitors of mitosis in plant cells, offering insights into plant growth regulation and the development of new agrochemicals. N-(1,1-Dimethylpropynyl) benzamide series, for example, have shown to selectively inhibit mitosis at low concentrations, providing a tool for studying plant cell division and potentially developing herbicides (G. Merlin, F. Nurit, P. Ravanel, J. Bastide, C. Coste, M. Tissut, 1987).

properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-22(2)18-10-6-7-15(13-18)19(23)21-14-20(24,17-11-12-17)16-8-4-3-5-9-16/h3-10,13,17,24H,11-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNYFJZWXAAJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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